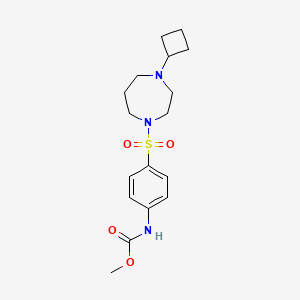

Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate

Description

Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diazepane ring, a sulfonyl group, and a carbamate moiety.

Properties

IUPAC Name |

methyl N-[4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S/c1-24-17(21)18-14-6-8-16(9-7-14)25(22,23)20-11-3-10-19(12-13-20)15-4-2-5-15/h6-9,15H,2-5,10-13H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGGGTKVUASNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Attachment of the Phenyl Group: The phenyl group is attached through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Formation of the Carbamate Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.

Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate can be compared with other similar compounds, such as:

Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate: Similar structure but with a benzoate group instead of a carbamate.

(4-cyclobutyl-[1,4]diazepan-1-yl)-[4-(1-hydroxy-2-methyl-propyl)-phenyl]-methanone: Contains a methanone group and a hydroxy-methyl-propyl substituent.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate, with the CAS number 2309601-70-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a diazepane ring, a sulfonyl group, and a carbamate moiety, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 367.5 g/mol. The compound's structure is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅N₃O₄S |

| Molecular Weight | 367.5 g/mol |

| CAS Number | 2309601-70-3 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the diazepane core and subsequent modification to introduce the sulfonyl and carbamate functionalities. Specific reaction conditions and catalysts are employed to optimize yield and purity.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group may facilitate binding to biological macromolecules, potentially modulating their activity. This interaction could influence several biochemical pathways relevant to therapeutic applications.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of this compound on several cancer cell lines. The results demonstrate that it can inhibit cell growth effectively:

| Cell Line | IC₅₀ (µM) | Remarks |

|---|---|---|

| HT-29 (Colon) | 12.5 | Significant inhibition observed |

| MCF7 (Breast) | 15.0 | Moderate inhibition |

| M21 (Melanoma) | 10.0 | Strong inhibition |

These findings suggest that the compound may possess potential as an anticancer agent.

Anti-inflammatory Activity

Preliminary studies have also indicated anti-inflammatory properties. The compound was tested in models of inflammation where it showed a reduction in inflammatory markers such as cytokines and prostaglandins.

Case Studies

A notable study published in Journal of Medicinal Chemistry evaluated a series of related compounds for their antiproliferative activity against human cancer cell lines. Among these, this compound was highlighted for its promising activity against multiple cancer types, leading researchers to further investigate its structure–activity relationship (SAR).

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation and carbamate formation. For example, analogous compounds like methyl methyl[(4-methylphenyl)sulfonyl]carbamate are synthesized via nucleophilic substitution between isocyanates and sulfonyl chlorides, often using triethylamine as a base to neutralize HCl byproducts . Reaction temperature (room temperature vs. reflux) and solvent polarity significantly affect yield and purity. For instance, controlled flow processes in industrial settings optimize reproducibility .

Q. How is the compound characterized post-synthesis, and which analytical techniques are most reliable?

- Methodological Answer : Characterization relies on:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclobutyl-diazepane linkage.

- HPLC for purity assessment, as demonstrated in lipophilicity studies of carbamates .

- Mass spectrometry (MS) for molecular weight verification.

A comparative table from analogous compounds highlights structural validation approaches:

| Compound | Key Characterization Techniques | Reference |

|---|---|---|

| Methyl N-[(4-methylphenyl)sulfonyl]carbamate | ¹H NMR, HPLC, MS | |

| Ethyl [(4-methylphenyl)sulfonyl]carbamate | FT-IR, X-ray crystallography |

Advanced Research Questions

Q. What strategies mitigate side reactions during sulfonylation or carbamate formation in this compound’s synthesis?

- Methodological Answer : Side reactions (e.g., over-sulfonylation or carbamate hydrolysis) are minimized by:

- Temperature control : Lower temperatures (0–25°C) reduce unintended sulfonyl group activation .

- Protecting groups : Temporary protection of the diazepane amine during sulfonylation prevents cross-reactivity .

- Stoichiometric precision : Exact molar ratios of reactants (e.g., 1:1 for sulfonyl chloride to amine) ensure regioselectivity, as seen in analogous syntheses .

Q. How can computational modeling guide the optimization of this compound’s pharmacological activity?

- Methodological Answer : Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models predict interactions with biological targets. For example:

- Diazepane moiety : Simulated binding to GABA receptors using AutoDock Vina .

- Sulfonyl group : Electrostatic potential maps (e.g., via DFT calculations) identify nucleophilic attack sites for derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.